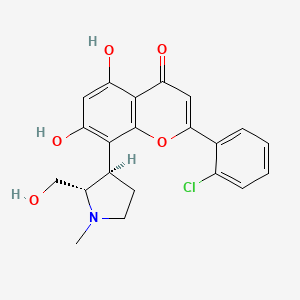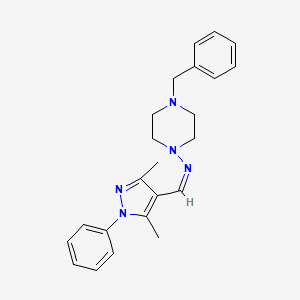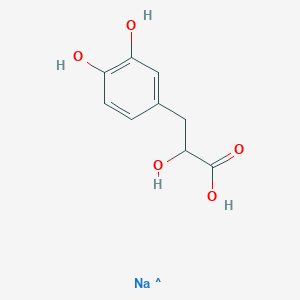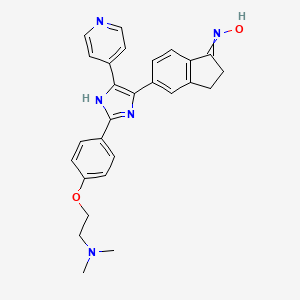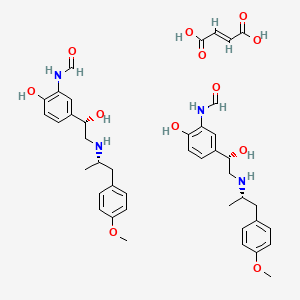
Atarax
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atarax, known chemically as hydroxyzine hydrochloride, is a first-generation antihistamine belonging to the piperazine class of chemicals. It is widely used for its sedative, anxiolytic, antiemetic, and antihistaminic properties. This compound is commonly prescribed for the treatment of anxiety, tension, pruritus (itchiness), and nausea, including that caused by motion sickness .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxyzine hydrochloride is synthesized through a multi-step process starting from p-chlorobenzhydryl chloride and piperazine. The reaction involves the formation of an intermediate, which is then reacted with 2-(2-hydroxyethoxy)ethanol to yield hydroxyzine. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, hydroxyzine hydrochloride is produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves precise temperature control, pH adjustments, and the use of catalysts to optimize the reaction rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxyzine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Hydroxyzine can be oxidized to form its active metabolite, cetirizine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Hydroxyzine can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and alcohols can react with hydroxyzine under basic conditions.
Major Products Formed:
Cetirizine: The primary active metabolite formed through oxidation.
Various substituted derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Hydroxyzine hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Hydroxyzine hydrochloride exerts its effects primarily by blocking histamine H1 receptors, thereby inhibiting the action of histamine, a compound involved in allergic reactions. This blockade reduces symptoms such as itching, sneezing, and hives. Additionally, hydroxyzine has anticholinergic and sedative properties, which contribute to its anxiolytic and antiemetic effects. It also interacts with serotonin and muscarinic receptors, further enhancing its therapeutic profile .
Vergleich Mit ähnlichen Verbindungen
Loratadine: Another antihistamine used for allergic reactions but with fewer sedative effects.
Diphenhydramine: An antihistamine with similar sedative properties but a different chemical structure.
Cetirizine: The active metabolite of hydroxyzine, with similar antihistaminic effects but less sedation
Uniqueness of Hydroxyzine: Hydroxyzine hydrochloride is unique due to its combination of antihistaminic, anxiolytic, and antiemetic properties. Unlike loratadine, which is less sedative, hydroxyzine provides significant sedation, making it useful for preoperative anxiety and tension. Compared to diphenhydramine, hydroxyzine has a broader therapeutic application, including its use in managing alcohol withdrawal symptoms .
Eigenschaften
Molekularformel |
C21H29Cl3N2O2 |
|---|---|
Molekulargewicht |
447.8 g/mol |
IUPAC-Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;hydron;dichloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H |
InChI-Schlüssel |
ANOMHKZSQFYSBR-UHFFFAOYSA-N |
Kanonische SMILES |
[H+].[H+].C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10761767.png)
![3-(4-methoxyphenyl)-N-[1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]-2-[2-[(2-morpholin-4-ylacetyl)amino]propanoylamino]propanamide](/img/structure/B10761772.png)
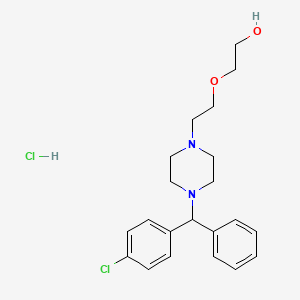
![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
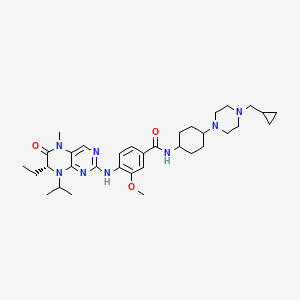
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
